molecular formula C22H39ClN2O B12767754 Bnn4tsd2WL CAS No. 196403-02-8

Bnn4tsd2WL

Cat. No.: B12767754
CAS No.: 196403-02-8
M. Wt: 383.0 g/mol
InChI Key: OETJQCDBXCLQEI-UHFFFAOYSA-N
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Description

Benzyl(3-capramidopropyl)dimethylammonium chloride, identified by the unique ingredient identifier BNN4TSD2WL, is a chemical compound with the molecular formula C22H39N2O.Cl . This compound is known for its diverse applications in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl(3-capramidopropyl)dimethylammonium chloride typically involves the reaction of benzyl chloride with 3-capramidopropylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of benzyl(3-capramidopropyl)dimethylammonium chloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Benzyl(3-capramidopropyl)dimethylammonium chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl(3-capramidopropyl)dimethylammonium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of cell membrane interactions and as a component in buffer solutions.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the production of surfactants and as an additive in lubricants.

Mechanism of Action

The mechanism of action of benzyl(3-capramidopropyl)dimethylammonium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased membrane permeability. This action is primarily due to the amphiphilic nature of the molecule, which allows it to insert into the lipid bilayer and disrupt its structure .

Comparison with Similar Compounds

Similar Compounds

  • Benzyltrimethylammonium chloride
  • Benzyltriethylammonium chloride
  • Benzyltripropylammonium chloride

Uniqueness

Benzyl(3-capramidopropyl)dimethylammonium chloride is unique due to its specific structure, which includes a capramidopropyl group. This structural feature imparts distinct physicochemical properties, such as enhanced solubility in organic solvents and increased reactivity in certain chemical reactions .

Properties

CAS No.

196403-02-8

Molecular Formula

C22H39ClN2O

Molecular Weight

383.0 g/mol

IUPAC Name

benzyl-[3-(decanoylamino)propyl]-dimethylazanium;chloride

InChI

InChI=1S/C22H38N2O.ClH/c1-4-5-6-7-8-9-13-17-22(25)23-18-14-19-24(2,3)20-21-15-11-10-12-16-21;/h10-12,15-16H,4-9,13-14,17-20H2,1-3H3;1H

InChI Key

OETJQCDBXCLQEI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)NCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-]

Origin of Product

United States

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